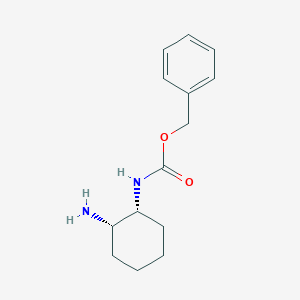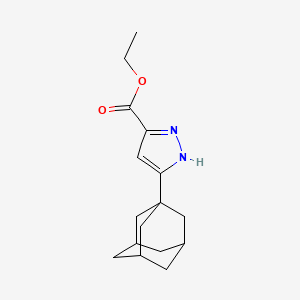![molecular formula C6H4BrN3 B1375682 6-Bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 934560-92-6](/img/structure/B1375682.png)
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is the Anaplastic Lymphoma Kinase (ALK) . ALK is a promising molecular target for targeted therapy for non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, ALK, by forming a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD) . This interaction is thought to be essential for ALK activation .
Biochemical Pathways
The interaction of this compound with ALK affects the ALK signaling pathway
Result of Action
The molecular and cellular effects of this compound’s action are primarily its potent inhibitory activity against ALK . This results in the suppression of the ALK signaling pathway, which can potentially inhibit the growth of NSCLC cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of this compound to TRKs, enhancing its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, this compound maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . Another method involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate under microwave irradiation, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized for specific applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Scientific Research Applications
6-Bromo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6th position, which may result in different reactivity and biological activity.
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
Uniqueness: 6-Bromo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXWXRTASHOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743696 | |
| Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934560-92-6 | |
| Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)





![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)



![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
